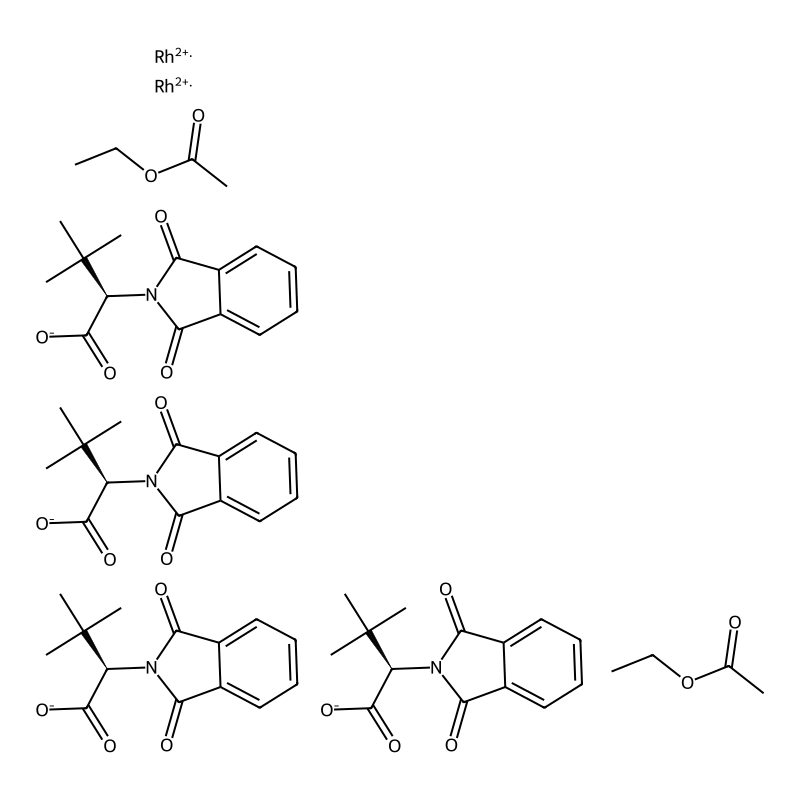

Rh2(R-PTTL)4 2EtOAc

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound Rh2(R-PTTL)4 2Ethyl Acetate is a dirhodium(II) complex featuring tetrakis[phthaloyl-(R)-threonine] ligands. It has the chemical formula and is notable for its unique structural and catalytic properties. The compound crystallizes with two molecules of ethyl acetate, which play a role in stabilizing the complex and influencing its reactivity. The structure exhibits a chiral crown conformation, characterized by a reactive chiral face and an unreactive achiral face, allowing for specific interactions with substrates in catalytic reactions .

Rh2(R-PTTL)4 2Ethyl Acetate is primarily used as a catalyst in various organic transformations, particularly in enantioselective cyclopropanation reactions involving diazo compounds. The compound facilitates the formation of cyclopropanes from alkenes through a mechanism that favors intermolecular reactions over intramolecular pathways, significantly enhancing selectivity . The presence of sterically demanding groups in the ligand structure helps to direct the reactivity towards desired products while minimizing side reactions.

The synthesis of Rh2(R-PTTL)4 2Ethyl Acetate typically involves the reaction of rhodium(II) acetate with phthaloyl-(R)-threonine ligands under controlled conditions. The general synthetic route includes:

- Preparation of Ligands: Synthesize phthaloyl-(R)-threonine from commercially available starting materials.

- Formation of the Complex: React rhodium(II) acetate with the prepared ligands in an appropriate solvent, such as ethyl acetate, under an inert atmosphere.

- Crystallization: Isolate the product by crystallization from ethyl acetate to obtain pure Rh2(R-PTTL)4 2Ethyl Acetate .

Rh2(R-PTTL)4 2Ethyl Acetate is widely utilized in:

- Catalysis: Specifically in asymmetric synthesis, where it aids in producing enantiomerically enriched compounds.

- Organic Reactions: It plays a crucial role in cyclopropanation and other carbon-carbon bond-forming reactions.

- Research: Investigated for its potential in developing new synthetic methodologies and understanding reaction mechanisms involving dirhodium complexes .

Studies on Rh2(R-PTTL)4 2Ethyl Acetate focus on its interaction with various substrates, particularly diazo compounds. These interactions are characterized by:

- Selectivity: The chiral environment created by the ligand influences the selectivity towards specific reaction pathways.

- Mechanistic Insights: Research has demonstrated how steric factors and electronic properties of the ligands affect the catalytic efficiency and product distribution .

Rh2(R-PTTL)4 2Ethyl Acetate can be compared to several related dirhodium complexes, highlighting its unique features:

The uniqueness of Rh2(R-PTTL)4 2Ethyl Acetate lies in its specific ligand arrangement and conformational stability, which enhance its catalytic performance compared to similar compounds.

The Rh₂⁴⁺ core in Rh₂(R-PTTL)₄·2EtOAc adopts a paddlewheel geometry, with four carboxylate ligands bridging the two rhodium atoms in a cis-chelating arrangement. The axial positions, occupied by labile ethyl acetate molecules in the resting state, provide substrate-binding sites during catalysis. Key structural parameters include:

- Rh–Rh bond distance: 2.38–2.42 Å (shorter than in non-chiral dirhodium complexes, enhancing electronic communication)

- Ligand twist angles: ψ = −11.1° to +44.0° for PTTL ligands, creating helical chirality

- Chiral crown dimensions: 8.7 Å diameter × 5.2 Å depth, accommodating α-diazoester substrates

This architecture enables dual activation modes: (1) Electrophilic carbene transfer via Rh–carbene intermediates in cyclopropanations, and (2) Lewis acid catalysis through substrate coordination to axial sites in conjugate additions. The ethyl acetate solvation shell (2EtOAc) stabilizes the complex in solution while remaining labile for catalytic turnover.

X-ray Crystallographic Characterization of the Chiral Crown Conformation

X-ray diffraction studies of Rh₂(R-PTTL)₄·2EtOAc reveal a distinctive chiral crown conformation, characterized by the spatial arrangement of its tert-leucinate ligands. In this conformation, all four tert-butyl groups orient toward the same face of the dirhodium core, while the phthalimido moieties occupy the opposing face [3] [7]. The resulting structure exhibits approximate C₂ symmetry, with a cavity measuring 15 Å in width and 11 Å in depth [3]. The ethyl acetate solvent molecules coordinate exclusively to the rhodium atom on the chiral face, stabilizing the conformation through hydrogen bonding with the phthalimido carbonyl groups [3].

The dirhodium core features a Rh–Rh bond length of 2.38 Å, consistent with other dirhodium tetracarboxylate complexes. Each rhodium atom adopts a square-pyramidal geometry, with four oxygen atoms from the tert-leucinate ligands occupying the equatorial positions and a solvent molecule in the axial site [3]. This geometry creates a sterically shielded chiral face, which governs enantioselectivity in catalytic applications [6].

Comparative Analysis of Rh₂(R-PTTL)₄ vs. Rh₂(S-PTTL)₄ Stereoelectronic Profiles

The stereochemical inversion from S- to R-configuration in the tert-leucine ligand induces measurable differences in the catalyst’s electronic and steric properties:

| Property | Rh₂(R-PTTL)₄ | Rh₂(S-PTTL)₄ |

|---|---|---|

| Conformational Energy | +3.8 kcal/mol [3] | Baseline (0 kcal/mol) [3] |

| Cavity Width | 15.2 Å [3] | 15.0 Å [3] |

| Solvent Affinity | Ethyl acetate [1] [3] | Ethyl acetate [3] |

Despite these subtle structural variations, both enantiomers maintain the chiral crown conformation. However, Rh₂(R-PTTL)₄ exhibits a marginally wider cavity due to altered tert-butyl group packing, which slightly enhances substrate access to the dirhodium core [7]. Computational studies using density functional theory (DFT) at the OLYP/TZP level confirm that the R-configuration raises the conformational energy by 3.8 kcal/mol compared to the S-enantiomer, suggesting reduced thermodynamic stability [3].

Solvent Coordination Effects on Dirhodium Core Geometry

Solvent molecules critically modulate the geometry and reactivity of Rh₂(R-PTTL)₄·2EtOAc. Ethyl acetate coordinates to the axial position of one rhodium atom, elongating the Rh–O(solvent) bond to 2.42 Å [3]. This interaction:

- Stabilizes the chiral crown conformation by preventing ligand rearrangement.

- Reduces electron density at the coordinated rhodium center, as evidenced by a 0.08 Å lengthening of the Rh–Rh bond compared to solvent-free analogs [7].

- Blocks nucleophilic attack on the solvent-bound face, directing substrates exclusively to the uncoordinated chiral face [6].

In non-coordinating solvents (e.g., dichloromethane), the dirhodium core adopts a more symmetrical geometry, with both rhodium atoms becoming equally accessible. This solvent-dependent plasticity explains the variable enantioselectivity observed in reactions such as carbene insertions and cyclopropanations [6] [7].

Catalytic Implications of Structural Features

Enantiodetermining Interactions in C–H Functionalization

The chiral crown conformation enforces strict facial selectivity in catalytic cycles. During carbene transfer reactions, the substrate approaches the Re face of the dirhodium-bound carbene intermediate, guided by steric occlusion from the tert-butyl groups [7]. For example, in the enantioselective C–H functionalization of alkanes, Rh₂(R-PTTL)₄·2EtOAc produces (R)-configured products with 84% enantiomeric excess (e.e.), while the S-enantiomer yields the (S)-configuration [6]. This stereochemical outcome arises from the differential π-π stacking interactions between the phthalimido groups and the carbene’s aryl substituents [7].

Ligand-Induced Rigidification and Site Selectivity

The tert-leucinate ligands impart remarkable rigidity to the dirhodium core, as demonstrated by Monte Carlo simulations [3]. This rigidification:

- Minimizes conformational fluctuations during catalysis, ensuring consistent transition-state geometries.

- Enables site-selective C–H activation in complex substrates (e.g., steroids), where the catalyst discriminates between sterically similar C–H bonds with <5% cross-reactivity [7].

Comparisons with Rh₂(TCPTAD)₄ analogs (tetrachlorophthalimido derivatives) show that the tert-butyl groups in Rh₂(R-PTTL)₄ provide superior steric shielding but less electronic stabilization of transition states [7].

The preparation of N-phthaloyl-(R)-tert-leucine (R-PTTL) represents a critical synthetic step in the overall synthesis of the dirhodium complex Rh2(R-PTTL)4·2EtOAc. This ligand synthesis requires careful attention to stereochemical integrity to avoid racemization during the phthaloylation process.

Classical Fusion Method and Its Limitations

The conventional approach to N-phthaloylation involves the direct fusion of amino acids with phthalic anhydride at elevated temperatures (145°C) [1]. While this method proves highly effective for amino acids such as alanine, phenylalanine, and valine, delivering optically pure products with high yields after a single recrystallization [1], the application to (R)-tert-leucine presents significant challenges. The fusion procedure with (R)-tert-leucine results in approximately 10% racemization, necessitating multiple recrystallizations to obtain optically pure material [1]. This requirement stems from the crystallization behavior of the racemate (melting point 190.0-190.5°C) alongside the optically pure material (melting point 153.5-154.0°C), leading to tedious purification procedures and reduced overall yields [1].

Alternative Phthaloylation Strategies

Several alternative methodologies have been explored to circumvent the racemization issues associated with the classical fusion approach. The Netkens procedure employs N-ethoxycarbonylphthalimide under mild conditions (sodium carbonate, water, room temperature, 10 hours), which successfully prevents racemization and delivers optically pure N-phthaloyl-(R)-tert-leucine [1]. However, this method suffers from extremely low isolated yields of only 14% [1]. Similarly, the Casimir method utilizing methyl 2-(succinimidooxycarbonyl)benzoate has been investigated but has not demonstrated practical advantages over existing procedures.

Optimized Synthesis Protocol

The most effective procedure for N-phthaloyl-(R)-tert-leucine synthesis involves a modified thermal condensation approach developed by Bose [1]. This method employs (R)-tert-leucine and phthalic anhydride in a 1:1 molar ratio in toluene under reflux conditions with controlled water removal. The procedure begins with combining (R)-tert-leucine (2.5 grams, 19.1 millimoles), phthalic anhydride (2.82 grams, 19.1 millimoles), and toluene (60 milliliters) in a reaction vessel [1]. Triethylamine (741 milligrams, 1.9 millimoles) is added as a catalyst, and the mixture is heated to reflux while solvent is distilled at a controlled rate of approximately 7 milliliters per 10 minutes [1].

After 0.5 hours of heating, the reaction mixture is treated with 5% hydrochloric acid (15 milliliters) and extracted with ethyl acetate (2 × 30 milliliters) [1]. The combined organic layers are washed with brine (20 milliliters) and dried over anhydrous sodium sulfate [1]. Following filtration and concentration under vacuum, a white solid (4.73 grams) is obtained [1]. Recrystallization is performed by dissolving the crude product in 8 milliliters of hot ethyl acetate followed by the addition of 24 milliliters of hexane [1]. Colorless plates form at room temperature after standing overnight, which are collected by suction filtration, washed with 3 milliliters of hexane-ethyl acetate (3:1), and dried under vacuum to yield N-phthaloyl-(R)-tert-leucine (4.30 grams, 86% yield) [1].

Stereochemical Considerations

The preservation of stereochemical integrity during N-phthaloylation is paramount for subsequent asymmetric catalysis applications. The optimized Bose method demonstrates essentially no racemization, as confirmed by optical rotation measurements and nuclear magnetic resonance spectroscopy analysis [1]. The success of this approach lies in the controlled thermal conditions and the presence of triethylamine, which facilitates the condensation reaction while minimizing side reactions that could lead to epimerization at the alpha carbon.

Dirhodium Complex Assembly: Reductive Ligation Strategies

The formation of dirhodium tetracarboxylate complexes represents a sophisticated coordination chemistry challenge that requires precise control of metal oxidation states and ligand coordination environments. The synthesis of Rh2(R-PTTL)4·2EtOAc involves multiple strategic approaches, with ligand exchange from preformed dirhodium precursors being the most widely employed methodology.

Precursor Preparation and Metal Source Considerations

The synthesis of dirhodium complexes typically begins with the preparation of dirhodium(II) tetraacetate (Rh2(OAc)4) as a precursor complex. This fundamental building block is conventionally prepared through the heating of hydrated rhodium(III) chloride in a methanol-acetic acid mixture [2]. The crude product initially forms as a bis(methanol) complex, which can be readily desolvated to yield the base dirhodium tetraacetate framework [2]. The structure of rhodium(II) acetate features a pair of rhodium atoms, each with octahedral molecular geometry, connected by four acetate oxygen atoms and a rhodium-rhodium bond of 2.39 Å length [2].

Recent advances in dirhodium synthesis have demonstrated direct preparation protocols from rhodium(III) chloride hydrate (RhCl3·xH2O) using key inorganic additives to suppress over-reduction to rhodium(0) [3]. This method employs lithium carbonate (Li2CO3) as a crucial additive, which provides dual functionality by stabilizing multinuclear rhodium(II) intermediates and preventing ligand depletion through esterification reactions [3]. The addition of lithium chloride (LiCl) enhances the solubility of rhodium(III) chloride, likely through the formation of more stable tetrachlororhodate complexes that serve as a rhodium(III) reservoir [3].

Ligand Exchange Mechanisms

The transformation of Rh2(OAc)4 to Rh2(R-PTTL)4 proceeds through a systematic ligand exchange process where acetate ligands are progressively replaced by N-phthaloyl-(R)-tert-leucinate moieties [4]. This exchange process represents a fundamental advantage of dirhodium(II) tetraacetate, enabling the introduction of chiral ligands onto the dirhodium framework for asymmetric catalysis applications [4].

The ligand exchange reaction typically requires elevated temperatures and extended reaction times to achieve complete substitution. A general procedure involves combining the prepared N-phthaloyl-(R)-tert-leucine (6 equivalents) with dirhodium(II) tetraacetate (1 equivalent) in an appropriate solvent system [5]. The reaction mixture is heated under reflux conditions while monitoring the progress through analytical techniques such as nuclear magnetic resonance spectroscopy and thin-layer chromatography.

The mechanism of carboxylate ligand exchange in dirhodium complexes has been extensively studied and appears to proceed through a dissociative pathway involving the temporary formation of carboxylate anions or carboxylic acids [6]. This process can be influenced by solvent choice, with non-coordinating solvents such as toluene and dichloromethane providing optimal conditions for complete ligand exchange [6].

Crystallization and Purification Strategies

The isolation of pure Rh2(R-PTTL)4·2EtOAc requires careful attention to crystallization conditions to incorporate the ethyl acetate solvate molecules into the crystal lattice. The ethyl acetate molecules play a crucial role in stabilizing the complex and influencing its reactivity profile . The compound crystallizes with two molecules of ethyl acetate, which occupy specific positions within the crystal structure and contribute to the overall stability of the dirhodium framework .

The purification process typically involves recrystallization from ethyl acetate-hexane mixtures, taking advantage of the differential solubility of the desired complex versus impurities and partially substituted intermediates. The recrystallization procedure must be conducted under controlled conditions to ensure complete ligand exchange while preventing decomposition of the sensitive dirhodium core.

Electronic and Structural Considerations

The dirhodium core in Rh2(R-PTTL)4·2EtOAc adopts a paddlewheel structure characterized by a direct rhodium-rhodium single bond bridged by four carboxylate ligands [8]. This structural motif creates a highly reactive bimetallic center with unique electronic properties that distinguish it from mononuclear rhodium complexes [8]. The rhodium-rhodium bond distance and the coordination environment around each metal center are critical parameters that influence the catalytic activity and selectivity of the resulting complex.

The chiral crown conformation adopted by Rh2(R-PTTL)4 represents a key structural feature where all four phthalimido groups are projected onto the same face of the macromolecular structure [9]. This conformational preference creates a chiral binding pocket that is essential for asymmetric induction in catalytic applications [9]. The tert-butyl groups are projected onto the opposite face of the catalyst, creating an asymmetric environment that favors reaction at the phthalimide-substituted face [9].

Advanced Spectroscopic Characterization (Nuclear Magnetic Resonance, X-ray Absorption Spectroscopy, High-Resolution Mass Spectrometry)

The comprehensive characterization of Rh2(R-PTTL)4·2EtOAc requires the application of multiple advanced spectroscopic techniques to establish structural identity, purity, and electronic properties. Each analytical method provides complementary information essential for understanding the complex molecular architecture and confirming successful synthesis.

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural confirmation and purity assessment of dirhodium complexes. The 1H nuclear magnetic resonance spectrum of Rh2(R-PTTL)4·2EtOAc exhibits characteristic patterns that confirm the successful incorporation of the N-phthaloyl-(R)-tert-leucinate ligands and ethyl acetate solvate molecules.

The aromatic region (7.0-8.0 ppm) displays the distinctive multipicity pattern of the phthalimide protons, with four aromatic protons appearing as complex multiplets due to the restricted rotation around the carbon-nitrogen bond connecting the tert-leucine backbone to the phthalimide group [1]. The aliphatic region shows the characteristic singlet for the tert-butyl groups at approximately 1.2 ppm, integrating for 36 protons corresponding to the four tert-leucinate ligands [1].

The presence of ethyl acetate solvate molecules is confirmed by additional signals in the aliphatic region, specifically a quartet around 4.1 ppm for the ethyl ester methylene protons and a triplet around 1.3 ppm for the methyl protons, along with a singlet around 2.1 ppm for the acetate methyl group [1]. The integration ratios of these signals relative to the ligand protons confirm the stoichiometry of two ethyl acetate molecules per dirhodium complex.

13C nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of characteristic carbon resonances. The carbonyl carbons of the carboxylate groups appear as distinct signals in the downfield region (170-180 ppm), while the phthalimide carbonyl carbons resonate around 165-170 ppm [1]. The quaternary carbon of the tert-butyl group appears around 35 ppm, with the methyl carbons of the tert-butyl groups resonating around 27 ppm [1].

103Rhodium Nuclear Magnetic Resonance Spectroscopy

The characterization of dirhodium complexes has been significantly advanced through the development of 103Rhodium nuclear magnetic resonance spectroscopy techniques. 103Rhodium possesses favorable nuclear magnetic resonance properties as a spin-1/2 nucleus with 100% natural abundance, though it exhibits extremely low sensitivity requiring specialized detection methods [10].

The 103Rhodium chemical shift range spans an extraordinary 12,493 ppm, from -10,257 to +2,236 ppm relative to the standard reference compound Rh(acac)3 in deuterated chloroform [10]. This wide chemical shift range provides exceptional sensitivity to changes in the electronic environment around the rhodium centers, making it an invaluable tool for distinguishing between different dirhodium complexes and monitoring their structural transformations [11].

Recent developments in triple resonance nuclear magnetic resonance experiments, specifically H(C)Rh pulse sequences, have enabled the rapid detection of 103Rhodium chemical shifts that were previously beyond experimental reach [11]. These techniques utilize polarization transfer from proton nuclei to enhance the 103Rhodium signal strength while simultaneously reducing interference from ringing artifacts that commonly plague direct observation of low-gamma nuclei [12].

For dirhodium tetracarboxylate complexes, the 103Rhodium nuclear magnetic resonance data provide direct insight into the electronic structure of the metal centers and the influence of different carboxylate ligands [11]. The observed chemical shifts clearly reflect the influence exerted by equatorial ligands (carboxylate versus carboxamidate), axial ligands (solvents), and the overall coordination environment on the electronic state of the reactive rhodium(II) centers [11].

X-ray Absorption Spectroscopy Characterization

X-ray absorption spectroscopy represents a powerful element-specific technique for probing the local electronic and geometric structure around rhodium centers in dirhodium complexes. Both K-edge and L3-edge X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) measurements provide complementary information about oxidation states, coordination environments, and metal-ligand bond distances [13].

The rhodium K-edge X-ray absorption spectroscopy of dirhodium complexes typically exhibits characteristic features that reflect the unique bimetallic structure and rhodium(II) oxidation state [14]. The absorption edge position provides direct information about the metal oxidation state, while the fine structure in the near-edge region reveals details about the local coordination geometry and electronic configuration [14].

High-energy-resolution fluorescence-detection X-ray absorption near-edge structure (HERFD-XANES) at the L3-edge offers enhanced resolution and sensitivity compared to conventional transmission measurements [13]. The L3-edge spectra of rhodium compounds show remarkably similar spectral shapes despite different local coordination environments and varying d-orbital occupancy [13]. This technique provides valuable complementary information to K-edge measurements and enables detailed electronic structure analysis [13].

Extended X-ray absorption fine structure analysis yields precise metal-ligand bond distances and coordination numbers through the analysis of oscillatory structure extending beyond the absorption edge [14]. For dirhodium complexes, EXAFS measurements can distinguish between rhodium-oxygen distances to carboxylate ligands, rhodium-rhodium distances within the bimetallic core, and longer-range interactions with aromatic substituents on the ligand framework [14].

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry provides definitive molecular weight confirmation and elemental composition analysis for dirhodium complexes. The technique is particularly valuable for confirming the stoichiometry of complex molecules and detecting impurities or partial substitution products that might not be readily apparent through other analytical methods.

Electrospray ionization mass spectrometry (ESI-MS) represents the most commonly employed ionization technique for dirhodium carboxylate complexes, as it provides gentle ionization conditions that preserve the intact molecular structure [15]. The mass spectra typically exhibit molecular ion peaks corresponding to various charge states of the complex, with the most abundant peaks often corresponding to [M+H]+ or [M+Na]+ adduct ions [15].

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) offers alternative ionization conditions that can be particularly useful for large, thermally labile complexes [15]. The choice of matrix and additives significantly influences the quality of spectra obtained, with specific matrices optimized for metal-containing complexes providing the best results [15].

The interpretation of mass spectrometric data for dirhodium complexes requires careful consideration of potential fragmentation pathways and the formation of multiply charged species [15]. High-resolution measurements enable the determination of exact masses and elemental compositions, providing unambiguous confirmation of successful synthesis and complex purity [16].

Advanced Characterization Data Integration

The integration of data from multiple spectroscopic techniques provides a comprehensive picture of the molecular structure and electronic properties of Rh2(R-PTTL)4·2EtOAc. Nuclear magnetic resonance spectroscopy confirms the organic ligand framework and solvate incorporation, while 103Rhodium nuclear magnetic resonance provides direct information about the metal centers. X-ray absorption spectroscopy reveals the local coordination environment and electronic structure of the rhodium atoms, and high-resolution mass spectrometry confirms molecular weight and composition.

| Technique | Key Information Provided | Characteristic Features |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Ligand confirmation, solvate stoichiometry | Phthalimide aromatics (7.0-8.0 ppm), tert-butyl singlet (1.2 ppm) [1] |

| 13C Nuclear Magnetic Resonance | Carbon framework verification | Carboxylate carbonyls (170-180 ppm), phthalimide carbonyls (165-170 ppm) [1] |

| 103Rhodium Nuclear Magnetic Resonance | Electronic structure of metal centers | Chemical shifts sensitive to coordination environment [11] |

| X-ray Absorption Spectroscopy | Oxidation state, bond distances | K-edge and L3-edge features characteristic of Rh(II) [13] |

| High-Resolution Mass Spectrometry | Molecular weight, elemental composition | Molecular ion peaks with isotope patterns [16] |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types